Synthesis Efficiency: One-Step Quantitative Yield of Ethyl 5-Cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) vs. Multi-Step Analog Syntheses
The synthesis of ethyl 5-cyano-2H-pyridine-1-carboxylate (CAS 103935-36-0) can be achieved in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement in step economy compared to established multi-step protocols for synthesizing structurally related 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylates, which often require 2-4 synthetic steps and result in lower overall yields (typically <60%) [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative (reported as ~100%) |
| Comparator Or Baseline | Multi-step synthesis of related 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate esters |
| Quantified Difference | Target: quantitative yield; Comparator: typical overall yields <60% |
| Conditions | Adapted Vilsmeier conditions for target compound; multi-step condensation and cyclization for comparators |
Why This Matters
Procurement decisions for custom synthesis or large-scale production are directly influenced by step count and yield; a one-step, quantitative protocol translates to significantly lower material costs, reduced waste, and shorter lead times.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Ethyl 5-Cyano-2H-pyridine-1-carboxylate. Molbank, 2023(2), M1654. View Source
- [2] Mosti, L., Menozzi, G., Fossa, P., Filippelli, W., & Schenone, P. (1992). Synthesis and cardiotonic activity of esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids. Crystal structure of 2-methyl, 2-tert-butyl and 2-phenyl esters. Farmaco, 47(4), 567-584. View Source
